Cas no 127136-26-9 (N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine)
127136-26-9 structure
Product Name:N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine
CAS No:127136-26-9
MF:C22H21N3
MW:327.422244787216
CID:1221297
PubChem ID:182785
Update Time:2025-04-20
N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine
- 1,4-benzenediamine, N~1~-benzo[g]quinolin-4-yl-N~4~-(1-methylethyl)-
- N-(Benzo[g]quinolin-4-yl)-N'-isopropylbenzene-1,4-diamine
- TCMDC-123916
- 1-N-benzo[g]quinolin-4-yl-4-N-propan-2-ylbenzene-1,4-diamine
- DNDI1417401
- HMS1483B03
- N1-benzo[g]quinolin-4-yl-N4-propan-2-yl-benzene-1,4-diamine
- CHEMBL493863
- N-benzo[g]quinolin-4-yl-N'-isopropylbenzene-1,4-diamine
- N1-(4-benzo[g]quinolinyl)-N4-propan-2-ylbenzene-1,4-diamine
- SR-01000761229
- cid_182785
- IDI1_021455
- BDBM51365
- NCGC00245949-01
- Oprea1_458379
- ChemDiv3_003545
- SMR000339650
- DTXSID30155411
- SCHEMBL5310900
- Benzene-1,4-diamine, N-(benzo(g)quinolin-4-yl)-N'-(propan-2-yl)-
- EU-0079399
- N-(Benzo(g)quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine
- US9211296, Table 7, Compd: 7
- MLS000766754
- 127136-26-9
- GNF-PF-1979
- SR-01000761229-2
- benzo[g]quinolin-4-yl-[4-(isopropylamino)phenyl]amine
- HMS2756H03
- N4-benzo[g]quinolin-4-yl-N1-isopropyl-benzene-1,4-diamine
-
- Inchi: 1S/C22H21N3/c1-15(2)24-18-7-9-19(10-8-18)25-21-11-12-23-22-14-17-6-4-3-5-16(17)13-20(21)22/h3-15,24H,1-2H3,(H,23,25)
- InChI Key: ZKHLFXGNCPJHKW-UHFFFAOYSA-N
- SMILES: N(C1C=CC(=CC=1)NC(C)C)C1C=CN=C2C=C3C=CC=CC3=CC=12
Computed Properties
- Exact Mass: 327.17373
- Monoisotopic Mass: 327.174
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 37Ų
Experimental Properties
- Boiling Point: 531.8°C at 760 mmHg
- Flash Point: 275.4°C
- Refractive Index: 1.734
- PSA: 36.95
N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
127136-26-9 (N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk